molecular formula C6H11ClFNO B2614381 7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride CAS No. 2387596-84-9

7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2614381
CAS No.: 2387596-84-9
M. Wt: 167.61
InChI Key: AHZHTRQUNDSJGP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its bicyclic spiro structure, which consists of a five-membered oxolane ring fused to a four-membered azetidine ring via a shared spiro carbon atom. The systematic name is 7-fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride , reflecting:

  • Spiro[3.4]octane : A fused bicyclic system with 3- and 4-membered rings.
  • 5-oxa : An oxygen atom in the five-membered ring.
  • 2-aza : A nitrogen atom in the four-membered ring.
  • 7-fluoro : A fluorine substituent at position 7 of the spiro system.
  • Hydrochloride : The salt form of the secondary amine.

The structural formula is represented by the SMILES notation FC1COC2(CNC2)C1.Cl, which encodes the spirocyclic backbone, fluorine substituent, and hydrochloride counterion. A 2D skeletal structure further illustrates the connectivity (Figure 1).

Table 1: Key structural descriptors

Property Value
Molecular formula C₆H₁₁ClFNO
Molecular weight 167.61 g/mol
Spiro ring sizes 3- and 4-membered
Heteroatoms Oxygen (oxolane), nitrogen (azetidine)

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs employ variations of the systematic name, often emphasizing functional groups or salt forms:

  • 7-Fluoro-5-oxa-2-azaspiro[3.4]octane HCl (abcr, Activate Scientific).
  • 5-Oxa-2-azaspiro[3.4]octane, 7-fluoro-, hydrochloride (PubChem).
  • Spiro[3.4]octane-7-fluoro-5-oxa-2-azanium chloride (theoretical salt nomenclature).

Notably, the term azaspiro is sometimes interchanged with azaspirane in older literature, though this usage is non-IUPAC compliant.

Properties

IUPAC Name

7-fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZHTRQUNDSJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, followed by cyclization and purification .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-5-oxa-2-azaspiro[3.4]octane; hydrochloride has been explored as a potential lead compound in the development of new pharmacological agents. Its structural features may contribute to the modulation of biological targets, particularly in the central nervous system.

Case Study: Neuroactive Compounds

Research has indicated that derivatives of spirocyclic compounds can exhibit neuroactivity. Studies focusing on the synthesis of analogs have shown promise in enhancing cognitive function and treating neurodegenerative diseases .

Neuroscience

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying synaptic transmission and plasticity. Its application in animal models could provide insights into mechanisms underlying learning and memory.

Case Study: Synaptic Plasticity

In experimental settings, compounds similar to 7-fluoro-5-oxa-2-azaspiro[3.4]octane have been utilized to evaluate their effects on long-term potentiation (LTP) and long-term depression (LTD), which are critical processes in memory formation .

Chemical Synthesis

As a versatile building block, this compound is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization strategies.

Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDevelopment of new drugs targeting CNS disordersNeuroactive agents for cognitive enhancement
NeuroscienceInvestigating mechanisms of synaptic transmissionStudies on LTP and LTD in learning models
Chemical SynthesisIntermediate for synthesizing complex organic moleculesSynthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
7-Fluoro-5-oxa-2-azaspiro[3.4]octane HCl 2387596-84-9 C₆H₁₁ClFNO 167.61 Fluorine at C7; oxa (O) at C5; aza (N) at C2
7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl 2177259-45-7 C₆H₁₀ClFNS 183.68 Sulfur (thia) replaces oxygen at C5; increased lipophilicity
7-Fluoro-5-azaspiro[2.4]heptane HCl 2227205-26-5 C₆H₁₁ClFN 151.61 Smaller spiro[2.4]heptane core; higher ring strain
1,1-Difluoro-6-azaspiro[2.5]octane HCl 1263132-31-5 C₇H₁₂ClF₂N 195.63 Two fluorines at C1; spiro[2.5]octane system
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl - C₇H₁₁ClNO₃ 193.62 Carboxylic acid at C7; enhanced hydrogen bonding

Heteroatom Substitution: Oxygen vs. Sulfur

Replacing oxygen (oxa) with sulfur (thia) in the 5-membered ring (e.g., 7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl) increases molecular weight (183.68 vs. 167.61 g/mol) and lipophilicity due to sulfur’s larger atomic radius and lower electronegativity. This modification may alter metabolic stability and membrane permeability .

Ring Size and Strain

  • Spiro[3.4]octane vs. Its lower molecular weight (151.61 g/mol) may improve solubility but reduce steric shielding .
  • Spiro[2.5]octane Systems : Compounds like 1,1-Difluoro-6-azaspiro[2.5]octane HCl feature expanded ring junctions, which could enhance conformational flexibility compared to the rigid [3.4]octane framework .

Substituent Effects

  • Fluorine vs. Difluorine: Monofluorination (as in the target compound) balances electronegativity and lipophilicity, while difluorinated analogs (e.g., 1,1-Difluoro-6-azaspiro[2.5]octane HCl) increase steric bulk and metabolic resistance .
  • Carboxylic Acid Derivative : The addition of a carboxylic acid group (e.g., 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl) introduces a polar moiety, improving water solubility and enabling salt bridge formation in biological targets .

Biological Activity

7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride is a spiro compound with the molecular formula C6H11ClFNO, known for its unique structural properties and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with biological systems, particularly as a precursor in drug development.

The compound's IUPAC name is this compound, and it possesses a molecular weight of 167.610 g/mol. The structure features a spiro arrangement, which contributes to its biological activity.

PropertyValue
Molecular FormulaC6H11ClFNO
Molecular Weight167.610 g/mol
CAS Number2387596-84-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various physiological processes. Research indicates that this compound may act as an agonist for certain receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Effects : Research has shown that derivatives of 2-azaspiro[3.4]octane exhibit activity at muscarinic receptors, suggesting potential applications in treating cognitive disorders .
  • Antimicrobial Activity : Preliminary studies indicate that spiro compounds like this compound may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
  • Synthesis and Structure Activity Relationship (SAR) : The synthesis of this compound has been optimized through various routes, highlighting its potential as a building block for more complex molecules with enhanced biological activity .

Case Studies

A notable case study involved the synthesis and evaluation of related azaspiro compounds for their agonistic effects on muscarinic receptors. The study demonstrated that modifications to the spiro structure could significantly alter receptor affinity and selectivity, providing insights into the design of novel therapeutics targeting cholinergic systems .

Q & A

Q. What are the optimized synthetic routes for 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride?

Key considerations include:

  • Reaction optimization : Use fluorinated intermediates (e.g., fluorobenzaldehyde derivatives) to introduce the fluorine atom at position 7 .
  • Protecting group strategies : tert-Butyloxycarbonyl (Boc) groups are effective for stabilizing the azaspiro ring during synthesis .
  • Hydrochloride salt formation : Post-synthetic treatment with HCl gas in anhydrous conditions ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign spirocyclic proton environments and confirm fluorine coupling patterns (e.g., splitting due to adjacent heteroatoms) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Cl and F .
  • X-ray crystallography : Resolve spirocyclic conformation if single crystals are obtained .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodology :
    • Prepare buffered solutions (pH 1–10).
    • Monitor degradation via HPLC at 25°C/40°C over 48 hours.
    • Identify degradation products using LC-MS .

Q. What purity standards are recommended for pharmacological studies?

  • Chromatographic purity : ≥95% by HPLC with UV detection (λ = 254 nm) .
  • Elemental analysis : Confirm stoichiometry of C, H, N, and Cl within ±0.4% .

Advanced Research Questions

Q. How do conformational dynamics of the spirocyclic core influence biological activity?

  • Computational modeling : Use density functional theory (DFT) to compare energy-minimized conformers and identify bioactive conformations .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluorine position) and evaluate receptor binding affinity in vitro .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Data curation : Compare reaction parameters (e.g., temperature, catalyst loading) across studies .
  • Replication : Systematically vary solvent polarity (e.g., DMF vs. THF) and monitor intermediates via TLC .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodology :
    • Administer via intravenous/oral routes in rodent models.
    • Measure plasma concentration-time profiles using LC-MS/MS.
    • Calculate bioavailability (F%) and half-life (t1/2) .

Q. What are the challenges in scaling up the synthesis for preclinical trials?

  • Process optimization : Transition from batch to flow chemistry for azaspiro ring formation .
  • Impurity control : Implement orthogonal purification (e.g., recrystallization followed by column chromatography) .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting NMR data for the spirocyclic structure?

  • Approach :
    • Compare coupling constants (J values) with DFT-predicted spin-spin interactions .
    • Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals .

Q. What analytical workflows validate the hydrochloride salt form?

  • Thermogravimetric analysis (TGA) : Confirm HCl content by mass loss at 150–200°C .
  • Ion chromatography : Quantify chloride counterion .

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